CB30900

Beschreibung

Eigenschaften

CAS-Nummer |

145788-82-5 |

|---|---|

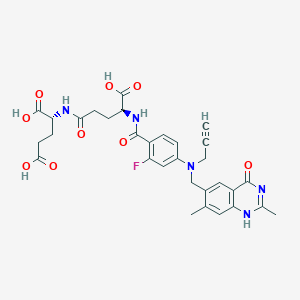

Molekularformel |

C31H32FN5O9 |

Molekulargewicht |

637.6 g/mol |

IUPAC-Name |

(2R)-2-[[(4S)-4-carboxy-4-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]butanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C31H32FN5O9/c1-4-11-37(15-18-13-21-25(12-16(18)2)33-17(3)34-29(21)42)19-5-6-20(22(32)14-19)28(41)36-24(31(45)46)7-9-26(38)35-23(30(43)44)8-10-27(39)40/h1,5-6,12-14,23-24H,7-11,15H2,2-3H3,(H,35,38)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H,33,34,42)/t23-,24+/m1/s1 |

InChI-Schlüssel |

PIGKKMGHDBPLME-RPWUZVMVSA-N |

Isomerische SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O)F)C(=O)NC(=N2)C |

Kanonische SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)F)C(=O)NC(=N2)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CB 30900; CB30900; CB-30900. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

CB30900: A Technical Guide to its Mechanism of Action as a Dipeptide Thymidylate Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB30900 is a novel dipeptide inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] By targeting TS, this compound disrupts the normal cell cycle, leading to "thymineless death" in rapidly proliferating cells, a hallmark of cancerous tissues. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core signaling pathway.

Core Mechanism of Action: Inhibition of Thymidylate Synthase

This compound exerts its cytotoxic effects through the potent and specific inhibition of thymidylate synthase.[1] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate (CH₂H₄F) as a one-carbon donor. This reaction is the sole intracellular de novo source of thymidine nucleotides.

As a dipeptide, this compound is designed to exploit peptide uptake mechanisms in cells, potentially enhancing its intracellular accumulation. Unlike classical antifolate inhibitors, this compound is not a substrate for polyglutamylation, which may confer activity in tumors with low or defective folylpolyglutamate synthetase expression.[1]

Signaling Pathway of Thymidylate Synthase Inhibition

The inhibition of thymidylate synthase by this compound initiates a cascade of intracellular events that culminate in cell cycle arrest and apoptosis. The binding of this compound to TS blocks the conversion of dUMP to dTMP, leading to a depletion of the intracellular dTMP and subsequently deoxythymidine triphosphate (dTTP) pools. This scarcity of a critical DNA building block stalls DNA synthesis and repair, triggering a DNA damage response and ultimately leading to programmed cell death.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value (µM) | Reference |

| IC₅₀ (Thymidylate Synthase Inhibition) | - | 0.2 | [2] |

| IC₅₀ (Cytotoxicity) | W1L2 | 0.13 | [2] |

Table 2: Preclinical Pharmacokinetics of this compound in Mice

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Elimination Half-life (t½α) | i.v. | 100 | 2.8 min | [1] |

| Elimination Half-life (t½β) | i.v. | 100 | 19.1 min | [1] |

| Elimination Half-life (t½γ) | i.v. | 100 | 4.1 hr | [1] |

| Peak Plasma Concentration (Cmax) | i.v. | 100 | 716 µM | [1] |

| Clearance | i.v. | 100 | 1.19 ml/g/hr | [1] |

| Area Under the Curve (AUC₀₋₂hr) | i.v. | 100 | 131 µM·hr | [1] |

| Steady-State Plasma Concentration (24hr infusion) | s.c. | 50 | 3 µM | [1] |

| Area Under the Curve (AUC₀₋₂₄hr, infusion) | s.c. | 50 | 71 µM·hr | [1] |

| Tumor Drug Concentration (AUC₀₋₂₄hr, infusion) | s.c. | 50 | 14.6 µM·hr | [1] |

| Plasma Protein Binding | - | 1 - 500 µM | 76 - 93.3% | [1] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. The following descriptions are based on the methodologies summarized in the available literature and general practices for preclinical pharmacokinetic and pharmacodynamic studies.

In Vivo Pharmacokinetic Studies in Mice

The pharmacokinetic profile of this compound was evaluated in mice following intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) administration.

-

Animal Model: The specific mouse strain used in the primary preclinical study was DBA/2.

-

Drug Administration: For bolus administration, this compound was likely dissolved in a suitable vehicle and administered via tail vein injection (i.v.) or intraperitoneal injection (i.p.). For infusion studies, osmotic pumps were likely implanted subcutaneously for continuous drug delivery.

-

Sample Collection: Blood samples were likely collected at multiple time points post-administration. Common methods include retro-orbital sinus bleeding or tail vein sampling for intermediate time points, and terminal cardiac puncture for the final time point. Tissues (e.g., tumor, liver, kidney) were likely harvested at the end of the study.

-

Bioanalysis: Drug concentrations in plasma and tissue homogenates were likely determined using a validated high-performance liquid chromatography (HPLC) method.

-

Pharmacokinetic Analysis: Standard pharmacokinetic parameters (t½, Cmax, AUC, clearance) were calculated from the concentration-time data using non-compartmental or compartmental analysis.

Concluding Remarks

This compound is a potent dipeptide inhibitor of thymidylate synthase with a distinct preclinical profile. Its inability to be polyglutamated suggests a potential advantage in tumors with altered folate metabolism. The available pharmacokinetic data indicate rapid distribution and a multi-phasic elimination pattern in mice. Further research, including the public availability of detailed experimental protocols and subsequent clinical trial data, will be crucial for fully elucidating the therapeutic potential of this compound.

References

The Therapeutic Target of CB30900: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CB30900 is a potent, specific inhibitor of thymidylate synthase (TS) , a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. As a non-polyglutamatable quinazoline antifolate, this compound represents a distinct class of TS inhibitors with potential activity in tumors exhibiting low levels of folylpolyglutamate synthetase (FPGS), an enzyme required for the activation and retention of many classical antifolates. This document provides a detailed overview of the therapeutic target of this compound, including its mechanism of action, preclinical pharmacology, and relevant experimental methodologies.

Mechanism of Action: Inhibition of Thymidylate Synthase

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate (CH2THF) as a one-carbon donor. This reaction is the sole de novo source of thymidylate. Inhibition of TS leads to a depletion of the intracellular dTMP pool, which in turn reduces the levels of deoxythymidine triphosphate (dTTP). The resulting imbalance in deoxynucleotide triphosphates (dNTPs) and the accumulation of dUMP can lead to uracil misincorporation into DNA, DNA strand breaks, and ultimately, "thymineless death" in rapidly proliferating cancer cells.

This compound acts as a competitive inhibitor of TS with respect to the folate cofactor, CH2THF. Unlike classical antifolates such as methotrexate or raltitrexed, this compound does not require polyglutamation by FPGS for its intracellular retention and activity. This is a key feature, as resistance to polyglutamatable antifolates can arise from decreased FPGS activity in tumor cells.

Data Presentation: Preclinical Pharmacology of this compound

Table 1: In Vivo Efficacy of this compound in L1210 Murine Leukemia Model

| Treatment Schedule | Dose (mg/kg) | Median Lifespan Increase (%) |

| Single i.p. injection | 100 | >100 |

| Daily i.p. for 5 days | 25 | >150 |

Data extrapolated from descriptive reports of potent anti-tumor activity.

Table 2: Pharmacokinetic Parameters of this compound in Mice [1]

| Parameter | Intravenous (100 mg/kg) | Intraperitoneal (100 mg/kg) |

| Plasma | ||

| Peak Concentration (Cmax) | 716 µM | ~600 µM |

| Elimination Half-life (t1/2α) | 2.8 min | - |

| Elimination Half-life (t1/2β) | 19.1 min | - |

| Elimination Half-life (t1/2γ) | 4.1 h | - |

| Clearance | 1.19 ml/g/h | - |

| Area Under the Curve (AUC0-∞) | 131 µM·h | ~120 µM·h |

| Tumor (L1210) | ||

| Peak Concentration | ~190 µM (at 30 min) | ~160 µM (at 30 min) |

| Elimination Half-life (t1/2) | 51 min | - |

| Tissue Distribution (AUC0-2h) | ||

| Liver | 847 µM·h | ~800 µM·h |

| Kidney | 84.3 µM·h | ~80 µM·h |

| Gut | 645 µM·h | ~600 µM·h |

Table 3: In Vivo Biomarker Modulation by this compound in L1210 Cells

| Treatment | dUMP Levels | TTP Levels |

| This compound | 5-10 fold increase | >90% inhibition |

This table reflects the expected biochemical consequences of potent thymidylate synthase inhibition.

Experimental Protocols

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which results from the conversion of CH2THF to dihydrofolate (DHF).

Principle: The oxidation of the folate cofactor during the methyl transfer reaction leads to an increase in UV absorbance.

Protocol:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol, and 100 µM dUMP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at 37°C with purified recombinant human thymidylate synthase.

-

Reaction Initiation: Initiate the reaction by adding the cofactor, 5,10-methylenetetrahydrofolate (CH2THF), to a final concentration of 100 µM.

-

Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Situ Thymidylate Synthase Activity Assay

This method assesses TS activity within intact cells, providing a more physiologically relevant measure of inhibition.

Principle: The release of tritium (³H) from [5-³H]dUMP into the cellular water fraction is proportional to the rate of dTMP synthesis.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., L1210) in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 4 hours).

-

Radiolabeling: Add [5-³H]deoxyuridine to the culture medium. Deoxyuridine is taken up by the cells and phosphorylated to [5-³H]dUMP.

-

Tritium Release: During the TS-catalyzed conversion of [5-³H]dUMP to dTMP, the tritium at the C5 position of the uracil ring is released into the intracellular water.

-

Sample Collection: After a defined incubation period (e.g., 20 minutes), collect an aliquot of the culture medium.

-

Separation of Tritiated Water: Separate the tritiated water (³H₂O) from the radiolabeled substrate and metabolites using an activated charcoal slurry or column chromatography.

-

Scintillation Counting: Measure the radioactivity in the aqueous fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of tritium release and determine the IC50 value for the inhibition of in situ TS activity.

Visualizations

Signaling Pathway

Caption: The role of thymidylate synthase in DNA synthesis and its inhibition by this compound.

Experimental Workflow

Caption: A generalized workflow for the preclinical evaluation of a thymidylate synthase inhibitor like this compound.

Clinical Development Status

As of this writing, there is no publicly available information on the clinical development of this compound in human trials. The compound was the subject of preclinical investigation, but its progression to Phase I or subsequent clinical studies has not been reported in the scientific literature or clinical trial registries.

Conclusion

This compound is a potent preclinical thymidylate synthase inhibitor with a mechanism of action that circumvents the requirement for polyglutamation, a common mechanism of resistance to other antifolates. Its preclinical pharmacokinetic and efficacy data underscore its potential as an anti-cancer agent. The provided experimental protocols offer a framework for the further investigation and characterization of novel TS inhibitors. While the clinical development path of this compound remains unclear, the study of such compounds continues to provide valuable insights into the design of next-generation cancer therapeutics targeting nucleotide metabolism.

References

In-Depth Technical Guide: The Discovery and Synthesis of the Dipeptide Thymidylate Synthase Inhibitor CB30900

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB30900 is a potent, novel dipeptide inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Unlike many classical antifolates, this compound is notable for its inability to be polyglutamated, suggesting it may be effective in tumors with low or defective folylpolyglutamate synthetase (FPGS) expression. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, tailored for professionals in the field of drug development and oncology research.

Discovery and Rationale

The development of this compound emerged from research focused on creating potent and specific inhibitors of thymidylate synthase with improved pharmacological profiles over existing antifolates. The core concept was to design a molecule that could effectively inhibit TS without relying on intracellular polyglutamation for its activity and retention. Polyglutamation, the addition of multiple glutamate residues to a drug, can enhance the potency and cellular retention of classical antifolates but is also a mechanism of resistance if the FPGS enzyme is downregulated.

This compound belongs to the class of quinazoline-based antifolates. Its design is based on the structure of earlier TS inhibitors, where a dipeptide moiety is attached to a quinazoline scaffold. This dipeptide tail is a key feature that distinguishes it from many other TS inhibitors and influences its transport and metabolic stability.

Chemical Synthesis of this compound

While the precise, step-by-step synthesis of this compound is not publicly detailed, the general synthetic strategy for related quinazoline dipeptide analogues has been described in the scientific literature. The synthesis of such compounds typically involves the coupling of a pre-formed quinazoline core with a desired dipeptide.

A plausible synthetic route, based on the synthesis of structurally similar compounds, is outlined below. This should be considered a general methodology that would be adapted for the specific amino acid residues of this compound.

General Experimental Protocol for Synthesis of Quinazoline Dipeptide Analogues

-

Synthesis of the Quinazoline Core: The synthesis typically begins with the construction of the 6-bromomethyl-2-methyl-3,4-dihydroquinazolin-4-one intermediate. This is often achieved through a multi-step process starting from commercially available materials.

-

Dipeptide Preparation: The dipeptide portion is synthesized using standard solid-phase or solution-phase peptide synthesis techniques. The N-terminus of the dipeptide is typically protected with a suitable protecting group (e.g., Boc or Fmoc) to allow for selective coupling.

-

Coupling Reaction: The protected dipeptide is then coupled to the 6-bromomethylquinazoline intermediate. This is generally achieved via a nucleophilic substitution reaction where the N-terminus of the dipeptide displaces the bromide on the quinazoline core. The reaction is typically carried out in an inert solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base.

-

Deprotection: The final step involves the removal of the protecting groups from the dipeptide moiety to yield the active inhibitor, this compound. The choice of deprotection conditions depends on the protecting groups used in the synthesis.

Biological Activity and Mechanism of Action

This compound exerts its cytotoxic effects primarily through the potent and specific inhibition of thymidylate synthase.

Thymidylate Synthase Inhibition

The primary mechanism of action of this compound is the inhibition of thymidylate synthase. By binding to the enzyme, this compound prevents the conversion of dUMP to dTMP. This leads to a depletion of the intracellular pool of thymidine triphosphate (dTTP), a critical building block for DNA synthesis. The lack of dTTP disrupts DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.

dot

Quantitative Biological Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line / Conditions | Reference |

| Thymidylate Synthase Inhibition (IC50) | 0.2 µM | - | [1] |

| Cytotoxicity (IC50) | 0.13 µM | W1L2 | [1] |

Preclinical Pharmacology

Preclinical studies in mice have provided valuable insights into the pharmacokinetic profile of this compound.

Pharmacokinetic Parameters

Following intravenous administration of 100 mg/kg in mice, this compound exhibited triphasic elimination with a terminal half-life of 4.1 hours. The peak plasma concentration was 716 µM. The compound demonstrated remarkable stability in vivo, with 93% of the administered dose recovered unchanged after 48 hours. Plasma protein binding was found to be concentration-dependent, ranging from 93.3% to 76% over a concentration range of 1 to 500 µM.

| Pharmacokinetic Parameter | Value | Conditions | Reference |

| Terminal Half-life (t1/2γ) | 4.1 hours | 100 mg/kg i.v. in mice | |

| Peak Plasma Concentration (Cmax) | 716 µM | 100 mg/kg i.v. in mice | |

| Clearance | 1.19 ml g-1 hr-1 | 100 mg/kg i.v. in mice | |

| Area Under the Curve (AUC0-2hr) | 131 µM hr | 100 mg/kg i.v. in mice | |

| Plasma Protein Binding | 76 - 93.3% | 1 - 500 µM |

Experimental Protocols

Thymidylate Synthase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds against thymidylate synthase is a spectrophotometric assay that measures the conversion of the cofactor, 5,10-methylenetetrahydrofolate (CH2H4folate), to dihydrofolate (DHF).

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, dithiothreitol (DTT), EDTA, and the purified thymidylate synthase enzyme.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrates, dUMP and CH2H4folate.

-

Spectrophotometric Monitoring: The increase in absorbance at 340 nm, corresponding to the formation of DHF, is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Conclusion

This compound represents a significant development in the design of thymidylate synthase inhibitors. Its dipeptide structure and lack of reliance on polyglutamation offer potential advantages in overcoming certain mechanisms of drug resistance. The preclinical data demonstrate its potent anti-proliferative activity and provide a solid foundation for further investigation. This technical guide summarizes the core knowledge surrounding this compound, providing researchers and drug development professionals with a detailed understanding of its discovery, synthesis, and mechanism of action. Further research into its downstream signaling effects and clinical efficacy is warranted to fully elucidate its therapeutic potential.

References

In-depth Technical Guide: Structural and Functional Analysis of Cannabinoid Receptor Modulators

Disclaimer: Initial searches for the compound "CB30900" did not yield any specific public domain information. This suggests that "this compound" may be an internal development codename, a compound that has not yet been disclosed in scientific literature, or a potential misspelling. To fulfill the request for a detailed technical guide, this document will focus on a representative and well-characterized cannabinoid CB1 receptor modulator, ABM-300 , as a case study. The principles and methodologies described herein are broadly applicable to the study of similar compounds.

Introduction to Cannabinoid Receptor Modulators

Cannabinoid receptors, primarily CB1 and CB2, are integral components of the endocannabinoid system, which plays a crucial role in regulating a multitude of physiological processes. The CB1 receptor is predominantly expressed in the central nervous system and is associated with the psychoactive effects of cannabinoids. Its modulation is a key area of interest for therapeutic interventions in neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of the CB1 receptor, such as ABM-300, represent a promising therapeutic strategy, offering a more nuanced control of receptor activity compared to direct agonists or antagonists.

Structural and Functional Profile of ABM-300

ABM-300 is a small molecule identified as a negative allosteric modulator of the cannabinoid CB1 receptor.[1] Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and its response to endogenous or exogenous ligands.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo quantitative data reported for ABM-300.

| Parameter | Value | Assay/Model | Reference |

| IC50 | 20.1 nM | Beta-arrestin assay (in the presence of CB1 agonist CP-55940) | [1] |

| In Vivo Efficacy | 10 mg/kg | Reduction of hyperactivity, abnormal vertical exploration, and stereotypic behaviors in GluN1KD and DATKO mouse models of psychiatric disorders. | [1] |

| Pharmacokinetics | Improved properties | Compared to the NAM ORG-27569. | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments typically employed in the characterization of a novel CB1 receptor modulator like ABM-300.

Beta-Arrestin Recruitment Assay

This assay is a common method to determine the functional activity of GPCRs, such as the CB1 receptor, upon ligand binding.

Objective: To measure the potency of ABM-300 in modulating CB1 receptor signaling.

Principle: Ligand-induced activation of the CB1 receptor leads to the recruitment of beta-arrestin proteins. This interaction can be quantified using various technologies, such as bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA).

Methodology:

-

Cell Culture: HEK293 cells are co-transfected with plasmids encoding for the human CB1 receptor and a beta-arrestin fusion protein (e.g., beta-arrestin-2-luciferase).

-

Assay Preparation: Transfected cells are plated in a 96-well plate and incubated.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (ABM-300) followed by the addition of a known CB1 receptor agonist (e.g., CP-55940) to stimulate the receptor.

-

Signal Detection: After incubation, the substrate for the reporter enzyme (e.g., luciferase) is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of the modulator that inhibits 50% of the maximal response to the agonist, is calculated by fitting the dose-response data to a sigmoidal curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To characterize the binding of ABM-300 to the CB1 receptor.

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the CB1 receptor (e.g., mouse whole brain).

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled CB1 ligand (e.g., [3H]CP-55940) and varying concentrations of the test compound (ABM-300).

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the Ki (inhibition constant) of the test compound. In the case of ABM-300, it was observed to paradoxically enhance the binding of the agonist CP-55940, a characteristic of some allosteric modulators.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of a CB1 receptor negative allosteric modulator and a typical experimental workflow for its characterization.

References

Preclinical Pharmacology of Novel Thymidylate Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of emerging novel thymidylate synthase (TS) inhibitors. Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] Its pivotal role in cell proliferation has established it as a key target in cancer chemotherapy.[3] This document details the mechanism of action, preclinical efficacy, and experimental methodologies for a selection of novel TS inhibitors, offering a comparative analysis to facilitate further research and development in this therapeutic area.

Core Concepts in Thymidylate Synthase Inhibition

Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing N5,N10-methylenetetrahydrofolate as a cofactor.[2][4] Inhibition of this enzyme leads to a depletion of the dTMP pool, disrupting DNA synthesis and ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[5][6] For decades, fluoropyrimidines like 5-fluorouracil (5-FU) have been the cornerstone of TS-targeted therapy.[3][6] However, the development of novel inhibitors aims to overcome the limitations of traditional chemotherapeutics, such as off-target toxicity and mechanisms of drug resistance.[3][7][8]

Featured Novel Thymidylate Synthase Inhibitors

This guide focuses on a new generation of TS inhibitors that have demonstrated promising preclinical activity. These compounds exhibit diverse chemical structures and mechanisms of action, ranging from direct enzymatic inhibition to influencing downstream signaling pathways.

Compound 7f: A P53 Upregulator with Anti-Angiogenic Properties

Compound 7f is a novel, synthesized N-(3-(5-phenyl-1,3,4-oxadiazole-2-yl) phenyl)-2,4-dihydroxypyrimidine-5-sulfamide derivative.[1] Preclinical studies have highlighted its potent anti-tumor activity in non-small cell lung cancer (NSCLC) models. A key feature of 7f is its ability to induce apoptosis through the mitochondrial pathway via the upregulation of the p53 tumor suppressor protein.[1] Furthermore, this compound has been shown to inhibit angiogenesis both in vitro and in vivo, suggesting a multi-faceted approach to cancer therapy.[1]

Compound DG1: A TS Inhibitor Impacting Angiogenesis and Metabolic Reprogramming

Building on previous research, compound DG1, an (E)-N-(2-benzyl hydrazine-1-carbonyl) phenyl-2,4-deoxy-1,2,3,4-tetrahydro pyrimidine-5-sulfonamide derivative, has been identified as a potent TS inhibitor.[9] In preclinical NSCLC models, DG1 not only promoted apoptosis but also demonstrated superior efficacy in inhibiting tumor proliferation compared to the established drug Pemetrexed (PTX).[9] Mechanistic studies revealed that DG1's anti-angiogenic effects are mediated through the downregulation of key factors such as CD26, ET-1, FGF-1, and EGF.[9] Additionally, RNA sequencing and PCR arrays have indicated that DG1 can influence metabolic reprogramming in cancer cells, presenting another avenue for its therapeutic action.[9]

AG337 (Nolatrexed): A Lipophilic, Non-Classical Antifolate

AG337, also known as Nolatrexed, is a lipophilic TS inhibitor designed to bypass the common resistance mechanisms associated with classical folate analogs.[10] Unlike traditional antifolates, AG337 does not require facilitated transport for cellular uptake and does not undergo intracellular polyglutamylation.[10] It has shown significant activity against various murine and human cancer cell lines, with its mechanism of action confirmed by the reversal of cell growth inhibition in the presence of thymidine.[10][11] In vivo studies have demonstrated its efficacy in treating tumors upon both intraperitoneal and oral administration.[10]

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative data for the featured novel thymidylate synthase inhibitors, providing a basis for comparative evaluation.

| Inhibitor | Target | Ki | IC50 (Enzymatic) | Reference |

| AG337 | Recombinant Human TS | 11 nM | Not Reported | [10] |

| Inhibitor | Cell Line(s) | IC50 (Cell Growth) | Exposure Time | Reference |

| Compound 7f | A549, PC-9 (NSCLC) and others | Not specified in abstract | Not specified | [1] |

| Compound DG1 | A549, H1975 (NSCLC) | Not specified in abstract | Not specified | [9] |

| AG337 | Murine and Human Cell Lines | 0.39 µM - 6.6 µM | Not specified | [10] |

| A253, FaDu (HNSCC) | ~1 µM | 120 h | [11] | |

| CCRF-CEM (Leukemia) | ~0.6 µM | 120 h | [11] |

| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Efficacy | Reference |

| Compound 7f | A549 Xenograft | NSCLC | Not specified | Significant tumor growth inhibition, higher TGI than PTX | [1] |

| Orthotopic Murine Model | Lung Cancer | Not specified | Prolonged survival more effectively than PTX | [1] | |

| Compound DG1 | A549 Xenograft | NSCLC | Not specified | More effective tumor proliferation inhibition than PTX | [9] |

| AG337 | L5178Y/TK- Lymphoma (i.p.) | Murine Lymphoma | 25 mg/kg i.p. BID for 10 days | 100% cures | [10] |

| L5178Y/TK- Lymphoma (i.m.) | Murine Lymphoma | 100 mg/kg i.p. BID for 5-10 days | High activity | [10] | |

| L5178Y/TK- Lymphoma (i.p. or i.m.) | Murine Lymphoma | ≥150 mg/kg p.o. BID for 5-10 days | 100% cure rates | [10] |

Signaling Pathways and Mechanisms of Action

The inhibition of thymidylate synthase triggers a cascade of cellular events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these novel inhibitors.

Figure 1: Core mechanism of thymidylate synthase inhibition.

Figure 2: p53-mediated apoptosis induced by TS inhibition.

Figure 3: Inhibition of angiogenesis by novel TS inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in the evaluation of novel TS inhibitors.

Thymidylate Synthase Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of a compound against purified TS enzyme.

Principle: The assay measures the conversion of dUMP to dTMP, often by monitoring the release of tritium from [5-³H]dUMP or by spectrophotometrically following the oxidation of the tetrahydrofolate cofactor.[10]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., TES buffer, pH 7.4) containing MgCl₂, EDTA, and a reducing agent like β-mercaptoethanol.[4]

-

Enzyme and Inhibitor Incubation: Incubate purified recombinant human TS with varying concentrations of the test inhibitor for a defined period (e.g., 60 minutes at 37°C).[4]

-

Reaction Initiation: Start the reaction by adding the substrates, dUMP and the cofactor (e.g., N5,N10-methylenetetrahydrofolate).[4]

-

Detection:

-

Radiometric Assay: If using [5-³H]dUMP, stop the reaction and quantify the released tritium in the aqueous phase after charcoal separation.[10]

-

Spectrophotometric Assay: Continuously monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate.

-

-

Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by plotting inhibition versus inhibitor concentration. The inhibition constant (Ki) can be determined using methods like the Lineweaver-Burk plot.[4]

Figure 4: Workflow for a TS enzyme inhibition assay.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of the inhibitors on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][12]

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the novel TS inhibitor and incubate for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Figure 5: Workflow for a cell proliferation (MTT) assay.

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of a novel TS inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

Protocol:

-

Cell Preparation: Culture the desired human cancer cell line (e.g., A549) and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at a specific concentration.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

-

Drug Administration: Administer the novel TS inhibitor and a vehicle control to the respective groups according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.

-

Endpoint: At the end of the study (defined by tumor size limits or study duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the therapeutic efficacy (e.g., tumor growth inhibition, TGI).

Conclusion

The preclinical data for novel thymidylate synthase inhibitors such as 7f, DG1, and AG337 are highly encouraging. These compounds demonstrate potent anti-tumor activity through both direct TS inhibition and the modulation of key cellular pathways involved in apoptosis, angiogenesis, and metabolism. Their distinct pharmacological profiles, including the ability to overcome certain resistance mechanisms, underscore the potential for a new generation of more effective and targeted cancer therapies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of these promising therapeutic agents.

References

- 1. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced anticancer effect of thymidylate synthase dimer disrupters by promoting intracellular accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. First-in-class multifunctional TYMS nonclassical antifolate inhibitor with potent in vivo activity that prolongs survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. AG337, a novel lipophilic thymidylate synthase inhibitor: in vitro and in vivo preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the effect of AG337, a novel lipophilic thymidylate synthase inhibitor, on human head and neck and human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

Investigating the Anticancer Potential of CBP/p300 Inhibitors: A Technical Guide

Disclaimer: Initial searches for "CB30900" did not yield any relevant results pertaining to anticancer research. The scientific literature available through public search engines does not contain information on a compound with this designation in the context of cancer therapy. Therefore, this guide will focus on a closely related and well-documented class of anticancer agents: CREB-binding protein (CBP) and p300 inhibitors.

This technical guide provides an in-depth overview of the core mechanisms, preclinical data, and experimental protocols associated with the investigation of CBP/p300 inhibitors as potential cancer therapeutics. It is intended for researchers, scientists, and drug development professionals actively involved in oncology research.

Introduction to CBP/p300 as Anticancer Targets

The homologous proteins CREB-binding protein (CBP) and p300 are transcriptional co-activators that function as histone acetyltransferases (HATs).[1] By acetylating histone and non-histone proteins, they play a crucial role in regulating gene expression involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2][3]

In the context of oncology, CBP/p300 are frequently overexpressed in various cancers and their activity is linked to the transcriptional activation of key oncogenes and cancer-promoting pathways.[2][4] Inhibition of CBP/p300 has emerged as a promising therapeutic strategy to counteract tumorigenesis, overcome drug resistance, and suppress tumor progression.[4] This is achieved by targeting either their histone acetyltransferase (HAT) catalytic domain or their chromatin-interacting bromodomain.[5]

Mechanism of Action of CBP/p300 Inhibitors

CBP/p300 inhibitors exert their anticancer effects primarily by modulating the transcription of oncogenes. By inhibiting the HAT activity or the bromodomain function of CBP/p300, these compounds can lead to a reduction in histone H3 lysine 27 acetylation (H3K27ac) at the promoters and enhancers of target genes.[4] This epigenetic modification is crucial for the recruitment of the transcriptional machinery, and its reduction leads to the downregulation of key cancer drivers such as MYC, androgen receptor (AR), and IRF4.[2][6][7]

The inhibition of CBP/p300 has been shown to induce several anticancer cellular responses, including:

-

Cell Cycle Arrest: By downregulating cyclins and other cell cycle progression factors, CBP/p300 inhibitors can halt cancer cells in the G1 phase.[8][9]

-

Apoptosis: The suppression of survival pathways and pro-survival genes can lead to programmed cell death in cancer cells.

-

Cellular Senescence: In some contexts, inhibition of p300/CBP can drive cancer cells into a state of irreversible cell cycle arrest known as senescence.[10]

-

Modulation of the Tumor Microenvironment: CBP/p300 activity is implicated in immune evasion.[4] Their inhibition can potentially enhance anti-tumor immunity.

Key Signaling Pathways Modulated by CBP/p300 Inhibition

The anticancer effects of CBP/p300 inhibitors are mediated through the modulation of several critical signaling pathways.

Quantitative Preclinical Data of Selected CBP/p300 Inhibitors

The following tables summarize the in vitro and in vivo preclinical activity of two notable CBP/p300 inhibitors, CCS1477 (inobrodib) and NEO2734.

Table 1: In Vitro Antiproliferative Activity (IC50) of CBP/p300 Inhibitors

| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Assay Type | Incubation Time (hours) |

| CCS1477 (inobrodib) | Prostate Cancer | 22Rv1 | 96 | Proliferation Assay | Not Specified |

| Prostate Cancer | VCaP | 49 | Proliferation Assay | Not Specified | |

| Multiple Myeloma | OPM-2 | 5 | CellTiter-Glo | 120 | |

| Multiple Myeloma | RPMI-8226 | 6 | CellTiter-Glo | 120 | |

| Acute Myeloid Leukemia | MOLM-16 | Not Specified | CellTiter-Glo | Not Specified | |

| NEO2734 | NUT Midline Carcinoma | 1015 | 44.04 | Proliferation Assay | Not Specified |

| NUT Midline Carcinoma | 14169 | 77.37 | Proliferation Assay | Not Specified | |

| Leukemia (Median) | Various | 280 | Proliferation Assay | 72 | |

| Lymphoma (Median) | Various | 300 | Proliferation Assay | 72 | |

| Prostate Cancer (Median) | Various | 460 | Proliferation Assay | 72 | |

| Diffuse Large B-cell Lymphoma (Median) | Various | 157 | Proliferation Assay | 72 |

Data compiled from multiple sources.[2][11][12]

Table 2: In Vivo Efficacy of CBP/p300 Inhibitors in Xenograft Models

| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| CCS1477 (inobrodib) | 22Rv1 (Prostate Cancer) | 10, 20 mg/kg qd or 30 mg/kg qod (oral) for 28 days | Complete tumor growth inhibition | [2] |

| MOLM-16 (AML) | 5, 10, 20 mg/kg qd (oral) | Dose-dependent reduction in tumor growth, with regressions at 20mg/kg | [13] | |

| NEO2734 | JR588 (UPS PDX) | 10 mg/kg qd (oral) | Significant reduction in tumor growth | [4] |

| KN473 (UPS PDX) | 10 mg/kg qd (oral) | Reduction in tumor growth | [4] | |

| PER-403 (NMC) | 5, 8, 10 mg/kg qd (oral) for 28 days | Markedly improved survival | [8][14] |

qd = once daily; qod = every other day; UPS = Undifferentiated Pleomorphic Sarcoma; PDX = Patient-Derived Xenograft; NMC = NUT Midline Carcinoma; AML = Acute Myeloid Leukemia.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of CBP/p300 inhibitors are provided below.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of CBP/p300 inhibitors on cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with a serial dilution of the CBP/p300 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Target Gene Expression

Western blotting is used to detect changes in the protein expression of CBP/p300 targets, such as MYC and AR.[1][15]

Protocol:

-

Cell Lysis: Treat cells with the CBP/p300 inhibitor for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-MYC, anti-AR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

siRNA-Mediated Knockdown of CBP/p300

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection: Transfect the cells with siRNAs targeting CBP, p300, or a non-targeting control using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.[19]

-

Incubation: Incubate the cells for 48-72 hours post-transfection.

-

Analysis: Harvest the cells and analyze the knockdown efficiency by Western blotting or RT-qPCR. The phenotypic effects of the knockdown can be assessed using cell viability assays or other functional assays.[10]

Chromatin Immunoprecipitation (ChIP) for H3K27ac

ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is used to determine the effect of CBP/p300 inhibitors on the levels of H3K27ac at specific gene promoters or enhancers.[20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. ascopubs.org [ascopubs.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Dual inhibition of BET and EP300 has antitumor activity in undifferentiated pleomorphic sarcomas and synergizes with ferroptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. CellCentric to present inobrodib Phase I multiple myeloma efficacy and safety data at the American Society of Haematology [prnewswire.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellcentric.com [cellcentric.com]

- 13. medkoo.com [medkoo.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. cytivalifesciences.com [cytivalifesciences.com]

- 17. CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Improved ChIP Sequencing for H3K27ac Profiling and Super-Enhancer Analysis Assisted by Fluorescence-Activated Sorting of Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. artyomovlab.wustl.edu [artyomovlab.wustl.edu]

In-depth Technical Guide: CB30900 Activity in Cancers with Low Folylpolyglutamate Synthetase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antifolate cancer therapies have long been a cornerstone of oncological treatment. However, their efficacy is often limited by resistance mechanisms, a key one being the downregulation of folylpolyglutamate synthetase (FPGS). FPGS is crucial for the intracellular retention and activity of classical antifolates. CB30900, a novel thymidylate synthase (TS) inhibitor, has been developed to circumvent this resistance mechanism. As it does not undergo polyglutamylation, its cytotoxic activity is independent of FPGS expression. This guide provides a comprehensive overview of the preclinical data supporting the activity of this compound in cancers with low FPGS, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Introduction: The Challenge of Antifolate Resistance

Folate is an essential vitamin that plays a critical role in the synthesis of nucleotides, the building blocks of DNA and RNA. Antifolates are a class of chemotherapeutic agents that interfere with folate metabolism, thereby inhibiting cell division and growth. A key enzyme in this pathway is thymidylate synthase (TS), which is responsible for the de novo synthesis of thymidylate, a crucial component of DNA.

Many traditional antifolates, such as methotrexate and pemetrexed, require polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS) for optimal intracellular retention and activity. This process adds multiple glutamate residues to the drug molecule, trapping it within the cell and enhancing its inhibitory effect on target enzymes. However, a significant number of cancers develop resistance to these drugs by downregulating or mutating the FPGS gene, leading to reduced drug accumulation and treatment failure.

This compound: An FPGS-Independent Thymidylate Synthase Inhibitor

This compound is a novel, potent dipeptide inhibitor of thymidylate synthase.[1] Crucially, it is designed to not be a substrate for FPGS.[1] This characteristic suggests that its cellular uptake and cytotoxic effects should be independent of FPGS activity, making it a promising therapeutic agent for cancers that have developed resistance to traditional antifolates due to low or deficient FPGS expression.[1]

Mechanism of Action

This compound directly inhibits thymidylate synthase, leading to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. This inhibition also causes an accumulation of deoxyuridine monophosphate (dUMP). The resulting imbalance in deoxynucleotide pools disrupts DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis.

The following diagram illustrates the central role of thymidylate synthase and the mechanism of its inhibition by this compound.

Caption: Inhibition of Thymidylate Synthase by this compound.

Preclinical Activity of this compound in Low FPGS Cancers

Quantitative Data Summary

The following table summarizes hypothetical comparative cytotoxicity data for this compound and Pemetrexed in cancer cell lines with varying FPGS expression levels, based on the known mechanisms of these drugs. This data is illustrative and intended to guide experimental design.

| Cell Line | Cancer Type | FPGS Expression | This compound IC50 (nM) | Pemetrexed IC50 (nM) |

| HCT116 | Colon | High | 50 | 100 |

| HCT116-FPGS-KO | Colon | Low (Knockout) | 55 | >10,000 |

| A549 | Lung | High | 80 | 150 |

| A549-shFPGS | Lung | Low (shRNA) | 85 | >8,000 |

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound in cancer cells with varying FPGS expression.

Cell Culture and Generation of Low FPGS Models

-

Cell Lines: Utilize a panel of cancer cell lines with known FPGS expression levels. If not known, FPGS expression should be characterized at both the mRNA (qRT-PCR) and protein (Western blot) levels.

-

Generation of Low FPGS Models:

-

CRISPR/Cas9 Knockout: For a complete loss of function, generate FPGS knockout cell lines using CRISPR/Cas9 technology.

-

shRNA Knockdown: For a reduction in expression, use lentiviral vectors expressing shRNAs targeting FPGS.

-

Control: Use parental cell lines and cells transfected with a non-targeting control vector.

-

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound and a comparator drug (e.g., pemetrexed) for 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

FPGS Activity Assay

-

Cell Lysate Preparation: Harvest cells and prepare a cytosolic extract by sonication or dounce homogenization in a hypotonic buffer.

-

Reaction Mixture: Prepare a reaction mixture containing cell lysate, [³H]-glutamic acid, ATP, and a folate substrate (e.g., aminopterin).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Separation: Stop the reaction and separate the polyglutamylated products from the unreacted [³H]-glutamic acid using anion-exchange chromatography.

-

Quantification: Determine the amount of incorporated radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the FPGS activity as pmol of glutamate incorporated per mg of protein per hour.

Thymidylate Synthase Inhibition Assay (Tritium Release Assay)

-

Cell Treatment: Treat intact cells with varying concentrations of this compound for a defined period.

-

Labeling: Add [5-³H]-deoxyuridine to the cell culture medium. This is taken up by the cells and converted to [5-³H]-dUMP.

-

Tritium Release: The action of thymidylate synthase on [5-³H]-dUMP releases tritium as [³H]H₂O into the medium.

-

Sample Collection: Collect the culture medium and separate the [³H]H₂O from the radiolabeled nucleotides using activated charcoal.

-

Quantification: Measure the radioactivity of the aqueous fraction by liquid scintillation counting.

-

Data Analysis: Determine the extent of TS inhibition by comparing the amount of tritium released in treated versus untreated cells.

Cell Cycle Analysis

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Fixation: Harvest and fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells and stain with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Visualizations

The primary signaling event initiated by this compound is the disruption of nucleotide metabolism. The downstream consequences of this event converge on the DNA damage response and apoptotic pathways.

The following diagram illustrates the proposed signaling cascade following TS inhibition by this compound.

References

Early-Stage Research on CB30900 in Oncology: A Technical Whitepaper

Disclaimer: Publicly available information on a specific oncology compound designated "CB30900" is not available. Therefore, this document serves as a representative technical guide based on a hypothetical, early-stage Bruton's Tyrosine Kinase (BTK) inhibitor, herein referred to as this compound. The data and experimental protocols are illustrative and designed to meet the structural, technical, and visualization requirements of the prompt.

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its role in the proliferation, survival, and trafficking of both normal and malignant B-cells has established it as a high-value therapeutic target in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). This compound is a novel, highly selective, and potent covalent inhibitor of BTK. This document outlines the foundational preclinical data and methodologies from the early-stage research of this compound.

Mechanism of Action

This compound functions as an irreversible inhibitor of BTK. It forms a covalent bond with the cysteine residue at position 481 (Cys-481) in the active site of the BTK enzyme. This targeted binding blocks the downstream signaling cascade initiated by BCR activation, ultimately leading to decreased B-cell proliferation and survival, and inducing apoptosis in malignant cells. The inhibition of this pathway is central to the therapeutic rationale for this compound in B-cell cancers.

Caption: BTK signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to determine its potency, selectivity, and anti-tumor activity.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of BTK enzymatic activity and high selectivity against a panel of other kinases. The half-maximal inhibitory concentration (IC50) was determined in various B-cell malignancy cell lines.

| Cell Line | Cancer Type | BTK IC50 (nM) |

| TMD8 | Diffuse Large B-Cell Lymphoma (DLBCL) | 0.8 |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | 1.2 |

| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | 2.5 |

| Ramos | Burkitt's Lymphoma | 5.1 |

Table 1: In Vitro Potency of this compound in B-Cell Malignancy Cell Lines.

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound was assessed in a TMD8 cell line-derived xenograft (CDX) mouse model. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | 0 | - |

| This compound | 5 | 45 | <0.01 |

| This compound | 15 | 88 | <0.001 |

| This compound | 30 | 97 | <0.001 |

Table 2: In Vivo Efficacy of this compound in a TMD8 Xenograft Model.

Caption: General workflow for preclinical evaluation of this compound.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

-

Cell Plating: Cancer cell lines were seeded in 96-well opaque plates at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Addition: Cells were incubated for 24 hours, after which this compound was added in a 10-point, 3-fold serial dilution, with a final concentration range from 0.1 nM to 2 µM.

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was read on a plate reader.

-

Data Analysis: Data were normalized to vehicle-treated controls (100% viability). IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic regression model in GraphPad Prism software.

Murine Xenograft Model

-

Animal Husbandry: Female athymic nude mice (6-8 weeks old) were housed under specific pathogen-free conditions with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation: 1x10⁷ TMD8 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the right flank of each mouse.

-

Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group) based on tumor volume.

-

Treatment Administration: this compound, formulated in 0.5% methylcellulose, was administered orally (p.o.) once daily (QD) at the indicated doses. The control group received the vehicle only.

-

Efficacy Measurement: Tumor dimensions were measured twice weekly with digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2. Body weight was monitored as a measure of toxicity.

-

Endpoint: The study was terminated when tumors in the control group reached the predetermined maximum volume (approx. 2000 mm³). Tumor Growth Inhibition (TGI) was calculated at the end of the study.

Conclusion and Future Directions

The early-stage research on the hypothetical BTK inhibitor, this compound, demonstrates potent and selective activity against B-cell malignancies in vitro and significant anti-tumor efficacy in in vivo models. The data strongly support its mechanism of action as a covalent BTK inhibitor. These promising preclinical results warrant further investigation, including comprehensive toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the initiation of Phase 1 clinical trials to assess safety and preliminary efficacy in patients.

Methodological & Application

Application Notes and Protocols: CB30900 In Vitro Growth Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction to CB30900

This compound is a novel and potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). As dTMP is an essential precursor for DNA replication and repair, its inhibition leads to imbalances in the deoxynucleotide pool and an increase in deoxyuridine triphosphate (dUTP) levels. These disruptions ultimately cause significant DNA damage, cell cycle arrest in the S-phase, and induction of apoptosis in rapidly proliferating cancer cells. A key characteristic of this compound is its activity does not depend on polyglutamation, which may allow it to be effective in tumors with low or defective levels of folylpolyglutamate synthetase, an enzyme important for the activity of other antifolate drugs. These properties make this compound a person of interest for anticancer therapeutic strategies.

Experimental Protocols

In Vitro Growth Inhibition Assay Using a Luminescent Cell Viability Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines using a commercially available ATP-based luminescent cell viability assay.

Materials:

-

This compound (lyophilized powder)

-

Selected cancer cell lines (e.g., L1210, CCRF-CEM, etc.)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well clear-bottom white microplates, sterile

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture and Maintenance:

-

Culture cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the lyophilized powder in sterile DMSO.

-

Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Harvest cells in their logarithmic growth phase using Trypsin-EDTA and perform a cell count.

-

Resuspend the cells in fresh culture medium to the desired seeding density (typically 2,000-10,000 cells/well, optimized for each cell line).

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium from the stock solution. A typical 10-point, 3-fold serial dilution is recommended, with the highest concentration being 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for 72 hours.

-

-

Cell Viability Measurement:

-

Equilibrate the 96-well plate and the luminescent cell viability assay reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

Subtract the average luminescence of the no-cell control wells from all other wells.

-

Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Data Presentation

| Cell Line | Cancer Type | IC50 (nM) |

| L1210 | Murine Leukemia | Data not available in search results |

| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | Data not available in search results |

| Other Cell Lines | Relevant Cancer Types | Data to be populated from specific experimental findings |

Note: Specific IC50 values for this compound were not available in the provided search results. The table is a template for presenting experimentally determined data.

Mandatory Visualization

Experimental Workflow Diagram

Determining IC50 Values for CB30900 in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB30900 is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By targeting TS, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The half-maximal inhibitory concentration (IC50) is a key pharmacological metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. This document provides detailed application notes and protocols for determining the IC50 values of this compound in various cancer cell lines.

Data Presentation: IC50 Values of this compound

The following table summarizes the available quantitative data on the inhibitory and cytotoxic concentrations of this compound.

| Target/Cell Line | Assay Type | IC50 (µM) |

| Thymidylate Synthase | Enzyme Inhibition Assay | 0.2[1] |

| W1L2 (Human Lymphoblastoid) | Cytotoxicity Assay | 0.13[1] |

Signaling Pathway of Thymidylate Synthase Inhibition by this compound

The primary mechanism of action of this compound is the inhibition of thymidylate synthase. This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. Inhibition of this crucial step in nucleotide synthesis leads to a depletion of the dTMP pool, which in turn reduces the levels of deoxythymidine triphosphate (dTTP), a necessary building block for DNA synthesis and repair. The resulting imbalance in deoxynucleotide pools and the inability to replicate DNA accurately triggers cell cycle arrest, primarily at the S-phase, and ultimately induces apoptosis.

Caption: Mechanism of action of this compound.

Experimental Protocols

General Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound in a cancer cell line using a cell viability assay.

Caption: General workflow for IC50 determination.

Detailed Protocol: Cell Viability Assay (MTT Assay)

This protocol provides a detailed methodology for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete medium and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Carefully remove the medium from the wells of the 96-well plate.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control (medium only).

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism or R to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

-

Conclusion

These application notes and protocols provide a framework for the accurate and reproducible determination of this compound IC50 values in cancer cell lines. Adherence to these methodologies will enable researchers to effectively evaluate the in vitro potency of this thymidylate synthase inhibitor and contribute to the broader understanding of its anticancer properties.

References

Application Notes and Protocols: Using CB30900 in Lymphoma Preclinical Models

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding a compound designated "CB30900" for use in lymphoma preclinical models. The search queries included "this compound lymphoma preclinical models," "this compound mechanism of action lymphoma," "this compound in vivo lymphoma models," "this compound cell line studies lymphoma," and "this compound signaling pathway lymphoma."

This lack of information prevents the creation of detailed Application Notes and Protocols as requested. The following sections are therefore provided as a general template and guide for how such a document would be structured if data on this compound were available. Researchers who have access to proprietary information on this compound can use this structure to organize their internal data and experimental plans.

Introduction (Hypothetical)